molecular formula C14H18N4O3S B12149429 Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12149429
M. Wt: 322.39 g/mol
InChI Key: IHOPJFIWDIFIAM-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using methoxyphenyl halides.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole derivative with methylethyl acetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals that protect crops from pests and diseases.

    Materials Science: It can be used in the synthesis of new materials with unique properties for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methylethyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate
  • Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate

Uniqueness

Methylethyl 2-[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to the presence of the methoxy group, which can enhance its biological activity and solubility compared to similar compounds. This structural feature can lead to improved pharmacokinetic properties and increased potency in various applications.

Properties

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H18N4O3S/c1-9(2)21-12(19)8-22-14-17-16-13(18(14)15)10-5-4-6-11(7-10)20-3/h4-7,9H,8,15H2,1-3H3

InChI Key

IHOPJFIWDIFIAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC

Origin of Product

United States

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